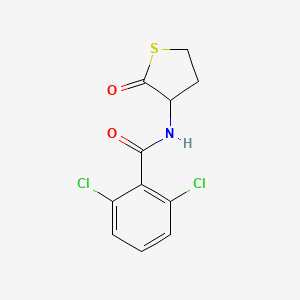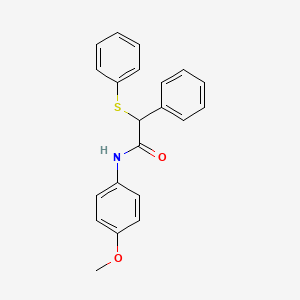![molecular formula C16H15N3O3S3 B4940444 5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETS and has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
ETS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ETS has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. ETS has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In addition to its anti-cancer properties, ETS has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Studies have shown that ETS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
作用機序
The mechanism of action of ETS is complex and not fully understood. Studies have shown that ETS inhibits the activity of several enzymes and signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. ETS has also been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ETS has a wide range of biochemical and physiological effects. Studies have shown that ETS can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. ETS has also been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
ETS has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. ETS is also stable and can be stored for long periods of time. However, ETS has some limitations for use in lab experiments. It can be expensive to synthesize and may not be readily available in some labs.
将来の方向性
There are several future directions for research on ETS. One area of research is in the development of new cancer therapies. Studies have shown that ETS has potent anti-cancer activity, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is in the development of new anti-inflammatory therapies. ETS has been found to reduce inflammation in several animal models of inflammatory diseases, and further research is needed to determine its efficacy in humans. Finally, research is needed to determine the safety and toxicity of ETS in humans, as well as its potential interactions with other drugs.
Conclusion
In conclusion, 5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETS has been found to have potent anti-cancer and anti-inflammatory activity, and further research is needed to determine its efficacy in animal models and clinical trials. ETS has several advantages for use in lab experiments, but also has some limitations. Overall, ETS is a promising compound that has the potential to make a significant impact on the fields of cancer research and anti-inflammatory therapy.
合成法
The synthesis of ETS involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with 4-aminobenzenesulfonyl chloride and 2-aminothiazole in the presence of a base. The resulting compound is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
IUPAC Name |
5-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-2-12-5-8-14(24-12)15(20)18-11-3-6-13(7-4-11)25(21,22)19-16-17-9-10-23-16/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPQWIPKFDIBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4940366.png)
![4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4940369.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4940377.png)

![methyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B4940386.png)

![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4940412.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940425.png)
![3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)

